molecular formula C11H6O5 B12740904 5,9-Dihydroxy-7H-furo[3,2-g][1]benzopyran-7-one CAS No. 28437-68-5

5,9-Dihydroxy-7H-furo[3,2-g][1]benzopyran-7-one

Cat. No.: B12740904
CAS No.: 28437-68-5
M. Wt: 218.16 g/mol
InChI Key: XDASEBHPSSDPDJ-UHFFFAOYSA-N
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Description

5-Methoxy-8-hydroxypsoralen: is a naturally occurring furanocoumarin derivative. It is known for its various biological activities and has been studied for its potential therapeutic applications. This compound is a derivative of psoralen, which is found in many plants and has been used in traditional medicine for centuries.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-methoxy-8-hydroxypsoralen typically involves the hydroxylation and methoxylation of psoralen. One common method includes the use of specific reagents and catalysts to introduce the hydroxyl and methoxy groups at the desired positions on the psoralen molecule .

Industrial Production Methods: Industrial production of 5-methoxy-8-hydroxypsoralen involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as extraction, purification, and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-8-hydroxypsoralen undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce quinones, while substitution can introduce new functional groups .

Scientific Research Applications

5-Methoxy-8-hydroxypsoralen has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Comparison: 5-Methoxy-8-hydroxypsoralen is unique due to its specific hydroxyl and methoxy substitutions, which confer distinct biological activities. Compared to other psoralen derivatives, it has shown significant potential in stimulating melanogenesis and inhibiting specific enzymes .

Properties

CAS No.

28437-68-5

Molecular Formula

C11H6O5

Molecular Weight

218.16 g/mol

IUPAC Name

5,9-dihydroxyfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C11H6O5/c12-7-4-8(13)16-11-6(7)3-5-1-2-15-10(5)9(11)14/h1-4,12,14H

InChI Key

XDASEBHPSSDPDJ-UHFFFAOYSA-N

Canonical SMILES

C1=COC2=C(C3=C(C=C21)C(=CC(=O)O3)O)O

Origin of Product

United States

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